molecular formula C7H13ClN4O2 B13585302 2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}aceticacidhydrochloride

2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}aceticacidhydrochloride

Cat. No.: B13585302
M. Wt: 220.66 g/mol
InChI Key: PWFRRJBRYNPLRP-UHFFFAOYSA-N
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Description

2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, which is known for its stability and versatility in chemical reactions.

Properties

Molecular Formula

C7H13ClN4O2

Molecular Weight

220.66 g/mol

IUPAC Name

2-[4-[(dimethylamino)methyl]triazol-1-yl]acetic acid;hydrochloride

InChI

InChI=1S/C7H12N4O2.ClH/c1-10(2)3-6-4-11(9-8-6)5-7(12)13;/h4H,3,5H2,1-2H3,(H,12,13);1H

InChI Key

PWFRRJBRYNPLRP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CN(N=N1)CC(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride typically involves the reaction of dimethylamine with a suitable triazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include dimethylformamide (DMF) and methanol, which help in dissolving the reactants and promoting the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride apart is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both the dimethylamino group and the triazole ring allows for a wide range of chemical modifications and applications in various fields.

Biological Activity

2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride (CAS Number: 2408966-35-6) is a synthetic compound with potential biological applications. Its structure features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • IUPAC Name : 2-(4-((dimethylamino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid hydrochloride
  • Molecular Formula : C7H12N4O2·ClH
  • Molecular Weight : 220.66 g/mol
  • Physical Form : Powder
  • Purity : ≥95%

The biological activity of 2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : The triazole moiety is known to exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi by disrupting their cell membranes or inhibiting key metabolic pathways.
  • Anticancer Properties : Research indicates that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes, leading to altered cellular functions that can be exploited for therapeutic benefits.

Efficacy in Biological Studies

A summary of key studies investigating the biological activity of this compound is presented in the table below:

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated significant inhibition of bacterial growth at low concentrations.
AnticancerInduced apoptosis in various cancer cell lines through mitochondrial pathways.
Enzyme InhibitionShowed effective inhibition of specific metabolic enzymes, leading to reduced cell viability in treated cultures.

Case Studies

Several case studies highlight the potential applications of 2-{4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}acetic acid hydrochloride:

  • Antimicrobial Application : A study conducted on the compound's effect against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Cancer Treatment : In vitro studies on breast cancer cell lines have shown that treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased rates of apoptosis compared to untreated controls.
  • Enzyme Targeting : Research focusing on metabolic pathways indicates that this compound effectively inhibits enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair.

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